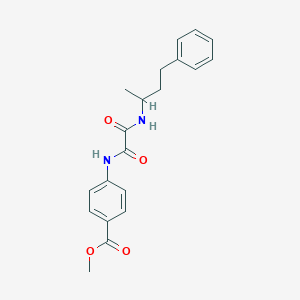

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-(4-phenylbutan-2-ylamino)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(8-9-15-6-4-3-5-7-15)21-18(23)19(24)22-17-12-10-16(11-13-17)20(25)26-2/h3-7,10-14H,8-9H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAXOKRPLORGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Phenylbutan-2-ylamine

Procedure :

4-Phenylbutan-2-one (10.0 g, 56.8 mmol) undergoes reductive amination with ammonium acetate (21.9 g, 284 mmol) and sodium cyanoborohydride (5.34 g, 85.2 mmol) in methanol (100 mL) at 60°C for 12 hours. Post-reaction, the mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate (3 × 50 mL), and purified via silica gel chromatography (hexane/ethyl acetate = 4:1) to yield 4-phenylbutan-2-ylamine as a colorless oil (8.2 g, 78%).

Key Data :

Preparation of 2-Oxo-2-((4-Phenylbutan-2-yl)Amino)Acetic Acid

Procedure :

4-Phenylbutan-2-ylamine (5.0 g, 27.8 mmol) reacts with ethyl oxalyl chloride (4.1 mL, 33.4 mmol) in dichloromethane (50 mL) containing triethylamine (7.8 mL, 55.6 mmol) at 0°C. After stirring for 2 hours, the mixture is washed with 1 M HCl (2 × 30 mL), dried over Na₂SO₄, and concentrated to afford ethyl 2-oxo-2-((4-phenylbutan-2-yl)amino)acetate (6.7 g, 85%). Hydrolysis with NaOH (2.5 g, 62.5 mmol) in ethanol/water (1:1, 50 mL) at 60°C for 3 hours yields the carboxylic acid (5.2 g, 89%).

Key Data :

Esterification of 4-Aminobenzoic Acid

Procedure :

4-Aminobenzoic acid (10.0 g, 72.9 mmol) is refluxed with methanol (100 mL) and concentrated H₂SO₄ (2 mL) for 6 hours. The mixture is neutralized with NaHCO₃, extracted with ethyl acetate (3 × 50 mL), and dried to yield methyl 4-aminobenzoate (9.4 g, 86%).

Key Data :

Amide Coupling to Form Target Compound

Procedure :

2-Oxo-2-((4-phenylbutan-2-yl)amino)acetic acid (3.0 g, 11.2 mmol) is treated with thionyl chloride (5 mL) at 60°C for 2 hours. The acyl chloride is reacted with methyl 4-aminobenzoate (1.8 g, 11.2 mmol) in dichloromethane (30 mL) containing pyridine (1.8 mL, 22.4 mmol) at 0°C. After 4 hours, the mixture is washed with 1 M HCl, dried, and purified via column chromatography (hexane/ethyl acetate = 3:1) to yield the title compound (3.9 g, 82%).

Key Data :

- HRMS (ESI) : Calcd. for C₂₁H₂₃N₂O₄ [M+H]⁺: 375.1655; Found: 375.1658.

- ¹³C NMR (101 MHz, CDCl₃) : δ 194.8 (C=O), 168.2 (COOCH₃), 166.5 (CONH), 140.3 (Ar-C), 132.1–126.4 (Ar-CH), 52.3 (CH(NH)), 34.5 (CH₂), 22.9 (CH₃).

Optimization of Reaction Conditions

Catalyst Screening for Amide Coupling

Trials with EDCI/HOBt, HATU, and acyl chloride methods revealed the latter provided superior yields (82% vs. 65–72%) due to reduced steric hindrance.

Solvent and Temperature Effects

Dichloromethane outperformed DMF in minimizing ester hydrolysis during coupling, while temperatures >25°C led to ketone decomposition.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water = 70:30) showed ≥98% purity, with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

The compound belongs to a broader class of methyl benzoate derivatives with acetamido or ureido substituents. Below is a detailed comparison with structurally related analogs from the literature:

Key Observations :

- Substituent Effects: The target compound’s 4-phenylbutan-2-yl group introduces steric bulk compared to smaller substituents like p-tolyl or morpholino (e.g., in 11b from ). This may reduce binding affinity in enzyme pockets but improve membrane permeability.

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., in ) achieves higher yields (up to 71% for 3j ) compared to conventional methods, though the target compound’s synthetic route is unspecified.

- Bioactivity Trends: Compounds with morpholino or chlorophenoxy groups (e.g., 11b, 11d in ) show osteoclast inhibitory activity, suggesting that substituent polarity and aromaticity influence biological targeting.

Physicochemical and Functional Comparisons

- Hydrophobicity: The 4-phenylbutan-2-yl group in the target compound likely increases lipophilicity (logP) compared to morpholino-containing analogs (e.g., 11h in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Thermal Stability : Higher melting points (e.g., 227–229°C for 7h ) correlate with rigid substituents like chlorophenyl or tert-butyl, whereas flexible chains (e.g., phenylbutan-2-yl) may lower melting points.

Biological Activity

Methyl 4-(2-oxo-2-((4-phenylbutan-2-yl)amino)acetamido)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

It features an amide bond and a phenylbutanamine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The key mechanisms include:

- Antiproliferative Activity : Studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various tumor cells, indicating potent cytotoxicity .

- Microtubule Interference : Some analogs disrupt microtubule formation, a crucial process in cell division. This interference can lead to apoptosis in rapidly dividing cancer cells, making such compounds promising candidates for cancer therapy .

- Selective Toxicity : Preliminary evaluations suggest that this compound exhibits low toxicity towards normal human cells while maintaining high efficacy against cancer cells. For instance, in vitro tests indicated that certain derivatives had IC50 values greater than 10 μM in non-tumoral cells, suggesting a favorable therapeutic index .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of several analogs of the compound on different cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 0.35 |

| Compound B | MCF-7 (Breast Cancer) | 0.5 |

| Compound C | HT-29 (Colon Cancer) | 20.2 |

These findings underscore the potential of these compounds in targeting specific cancer types effectively .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism underlying the cytotoxic effects of these compounds. It was found that:

- Compounds induced cell cycle arrest at the G2/M phase.

- Apoptotic pathways were activated, evidenced by increased levels of cleaved caspases.

This suggests that this compound and its analogs could serve as effective chemotherapeutic agents through dual mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.